SM 324405

描述

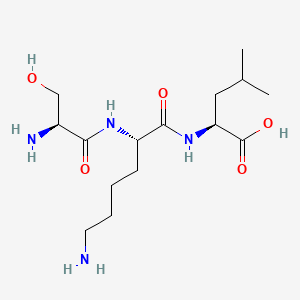

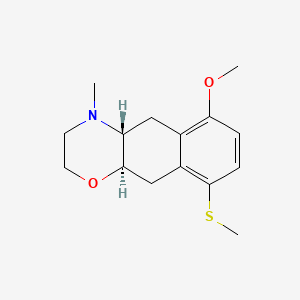

SM 324405 是一种选择性Toll样受体7 (TLR7)激动剂前药。它被设计为在进入循环后迅速代谢为无活性形式,从而防止全身毒性。 该化合物主要用于过敏性疾病的免疫研究 .

科学研究应用

SM 324405 具有多种科学研究应用,包括:

化学: 用作研究 TLR7 激动剂的模型化合物。

生物学: 研究其在调节免疫反应中的作用。

医学: 探索其在治疗过敏性疾病和其他免疫相关疾病中的潜力。

工业: 用于开发新型免疫治疗剂

作用机制

SM 324405 通过选择性激活 Toll 样受体 7 (TLR7) 来发挥其作用。激活后,TLR7 会触发信号级联反应,导致干扰素和其他细胞因子的产生。 这种激活增强了免疫反应,使其在过敏性疾病的免疫治疗中有效 .

生化分析

Biochemical Properties

SM 324405 plays a crucial role in biochemical reactions as a TLR7 agonist. It interacts with Toll-like receptor 7, a protein that plays a key role in the immune system by recognizing pathogens and activating immune responses. The compound has an EC50 value of 50 nM for TLR7, indicating its high potency . This compound induces the expression of interferon-alpha and interferon-gamma in human peripheral blood mononuclear cells and mouse splenocytes, while inhibiting the production of interleukin-5 in human peripheral blood mononuclear cells in vitro .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a TLR7 agonist, this compound activates immune cells, leading to the production of cytokines and other immune mediators . This activation can enhance the immune response against pathogens and has potential therapeutic applications in treating allergic diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Toll-like receptor 7. This binding triggers a cascade of signaling events that lead to the activation of immune responses. This compound’s agonistic activity is rapidly lost in the plasma environment, preventing systemic toxicity . The compound’s ability to induce interferon-alpha and interferon-gamma expression while inhibiting interleukin-5 production highlights its role in modulating immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is metabolized to its corresponding acid in human plasma with a half-life of 2.6 minutes . This rapid metabolism ensures that this compound exerts its effects locally without causing systemic toxicity. Long-term studies have shown that this compound effectively inhibits allergen-induced airway inflammation without inducing systemic cytokine production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without causing adverse effects. At higher doses, there may be threshold effects or potential toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its rapid conversion to an inactive form upon entry into the circulation. This conversion is facilitated by enzymes in the plasma, ensuring that the compound’s agonistic activity is localized and does not cause systemic toxicity . The metabolic flux and levels of metabolites are influenced by the presence of this compound, highlighting its role in modulating immune responses.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring that it exerts its effects at the desired sites . The transport and distribution mechanisms are crucial for the compound’s efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound interacts with its target proteins and exerts its effects efficiently.

准备方法

合成路线和反应条件

SM 324405 的合成涉及 8-氧腺嘌呤衍生物的制备反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO) 和特定催化剂来促进反应 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 该化合物通常以粉末形式供应,纯度≥98% .

化学反应分析

反应类型

SM 324405 经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成其相应的酸。

还原: 还原反应可以将化合物还原为其原始形式。

取代: 丁氧基可以被其他官能团在特定条件下取代.

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

主要产物

相似化合物的比较

类似化合物

咪喹莫特: 另一种用于治疗皮肤病的 TLR7 激动剂。

独特性

SM 324405 的独特之处在于其前药特性,使其能够迅速代谢为无活性形式,从而降低全身毒性。 这种特性使其特别适合局部治疗,而不会引起广泛的副作用 .

属性

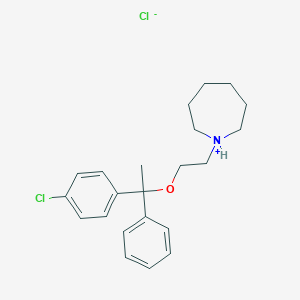

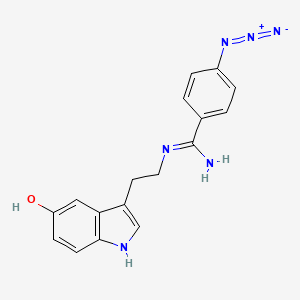

IUPAC Name |

methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXILFZWMVNDOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)